3,3-Difluoropropane-1-sulfonyl chloride

Description

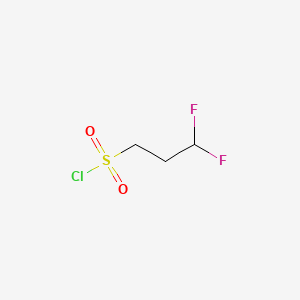

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-difluoropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClF2O2S/c4-9(7,8)2-1-3(5)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOACIDRNEANCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314907-49-7 | |

| Record name | 3,3-difluoropropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Difluoropropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,3-difluoropropane-1-sulfonyl chloride, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct published protocols for this specific molecule, this document outlines a robust and well-precedented two-step synthesis starting from a commercially available precursor, 1-bromo-3,3-difluoropropane. The methodologies presented are based on established and reliable reactions for the formation of alkanesulfonyl chlorides.

Introduction

This compound is a fluorinated aliphatic sulfonyl chloride of interest in the development of novel pharmaceuticals and functional materials. The presence of the difluoromethylene group can impart unique physicochemical properties, such as altered acidity of neighboring protons, increased metabolic stability, and modified lipophilicity, making it an attractive moiety for incorporation into bioactive molecules. This guide details a practical synthetic approach, provides detailed experimental protocols, and presents the data in a clear and accessible format.

Proposed Synthetic Pathway

The recommended synthesis of this compound is a two-step process commencing with 1-bromo-3,3-difluoropropane. The logical workflow for this synthesis is depicted below.

Caption: Proposed two-step synthesis of this compound.

This pathway involves the initial formation of an S-alkyl isothiourea salt, which is a stable and readily isolable intermediate. This is followed by an oxidative chlorination to yield the target sulfonyl chloride.

Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of alkanesulfonyl chlorides from alkyl halides.[1][2]

Step 1: Synthesis of S-(3,3-Difluoropropyl)isothiourea hydrobromide

This step involves the reaction of 1-bromo-3,3-difluoropropane with thiourea to form the corresponding S-alkyl isothiourea salt.

Reaction Scheme:

CHF₂CH₂CH₂Br + (NH₂)₂CS → [CHF₂CH₂CH₂SC(NH₂)₂]⁺Br⁻

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 1-Bromo-3,3-difluoropropane | 160.98 | 1.0 |

| Thiourea | 76.12 | 1.1 |

| Ethanol (absolute) | 46.07 | Solvent |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-3,3-difluoropropane (1.0 eq) and thiourea (1.1 eq).

-

Add absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the alkyl bromide.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude S-(3,3-difluoropropyl)isothiourea hydrobromide can be used in the next step without further purification. If desired, the product can be triturated with diethyl ether to yield a white solid.

Step 2: Synthesis of this compound

This step involves the oxidative chlorination of the S-alkyl isothiourea salt using N-chlorosuccinimide (NCS).

Reaction Scheme:

[CHF₂CH₂CH₂SC(NH₂)₂]⁺Br⁻ + 3 NCS + 2 H₂O → CHF₂CH₂CH₂SO₂Cl + other byproducts

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| S-(3,3-Difluoropropyl)isothiourea hydrobromide | 237.10 | 1.0 |

| N-Chlorosuccinimide (NCS) | 133.53 | 3.5 |

| Hydrochloric acid (concentrated) | 36.46 | Catalytic amount |

| Acetonitrile | 41.05 | Solvent |

| Water | 18.02 | Co-solvent |

| Dichloromethane (for extraction) | 84.93 | Extraction Solvent |

| Saturated sodium bicarbonate solution | - | Quenching/Wash |

| Brine | - | Wash |

| Anhydrous magnesium sulfate | 120.37 | Drying agent |

Procedure:

-

In a flask equipped with a magnetic stirrer and an addition funnel, suspend S-(3,3-difluoropropyl)isothiourea hydrobromide (1.0 eq) in a mixture of acetonitrile and water (e.g., a 2:1 v/v ratio).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Slowly add a solution of N-chlorosuccinimide (3.5 eq) in acetonitrile through the addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. The yield is an estimate based on similar reported procedures.

| Parameter | Step 1: Isothiourea Formation | Step 2: Oxidative Chlorination |

| Reactant Ratios | ||

| 1-Bromo-3,3-difluoropropane | 1.0 eq | - |

| Thiourea | 1.1 eq | - |

| S-alkyl isothiourea salt | - | 1.0 eq |

| N-Chlorosuccinimide | - | 3.5 eq |

| Reaction Conditions | ||

| Solvent(s) | Ethanol | Acetonitrile/Water |

| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 2-4 hours |

| Estimated Yield | >95% (crude) | 70-85% (purified) |

Logical Relationships in the Synthesis

The logical progression of the synthesis is based on the functional group transformations required to convert an alkyl halide into a sulfonyl chloride.

Caption: Functional group transformation logic for the synthesis.

This approach is advantageous as it avoids the handling of volatile and odorous thiols directly. The S-alkyl isothiourea salt serves as a stable, solid precursor to the sulfonyl chloride.

Disclaimer: The provided protocols are based on established chemical literature for similar compounds and should be adapted and optimized for the specific substrate. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

physicochemical properties of 3,3-Difluoropropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3,3-Difluoropropane-1-sulfonyl chloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar compounds and established synthetic and analytical methodologies for analogous sulfonyl chlorides to provide a robust predictive profile.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅ClF₂O₂S | PubChem[1][2] |

| Molecular Weight | 178.59 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 1314907-49-7 | PubChem[1][2] |

| Physical Form | Liquid | Sigma-Aldrich[3] |

| Purity | >95% | Fisher Scientific (for analogous compound)[4] |

| Storage Temperature | -10 °C | Sigma-Aldrich[3] |

| Predicted XLogP3 | 1.6 | PubChem[1][2] |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, based on general and established methods for the synthesis of alkanesulfonyl chlorides, a plausible synthetic route can be proposed. The most common methods involve the oxidative chlorination of corresponding thiols or the reaction of alkyl halides with a sulfite source followed by chlorination.[1][5][6][7][8][9][10][11]

One potential pathway starts from 3,3-difluoropropan-1-ol, which would be converted to a corresponding thiol or an S-alkyl isothiouronium salt, followed by oxidative chlorination.

Hypothetical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

A general procedure for the oxidative chlorination of a thiol to a sulfonyl chloride is as follows:

-

The corresponding thiol is dissolved in a suitable solvent, often a biphasic system with water and an organic solvent.

-

The solution is cooled to a low temperature, typically between -10 °C and 0 °C.

-

Chlorine gas is bubbled through the stirred solution, or an alternative chlorinating agent such as N-chlorosuccinimide in the presence of an acid is used.[1][5]

-

The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the organic layer is separated, washed with a reducing agent solution (e.g., sodium bisulfite) to quench excess chlorine, followed by washing with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

Purification

Crude sulfonyl chlorides are often purified by distillation under reduced pressure to prevent decomposition.[12] Another described method involves scrubbing the crude product with a concentrated aqueous solution of hydrochloric acid to remove sulfonic acid impurities, followed by stripping of volatiles.[13] Flash column chromatography on silica gel can also be employed for purification.[14]

General Purification Workflow

Caption: A typical workflow for the purification of sulfonyl chlorides.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the two methylene groups. The protons on the carbon adjacent to the sulfonyl chloride group will be deshielded and appear at a lower field compared to the protons on the carbon adjacent to the difluoromethyl group. Splitting patterns will arise from H-H and H-F coupling.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful technique for the characterization of organofluorine compounds.[15][16] The spectrum of this compound is expected to show a signal for the two equivalent fluorine atoms of the CHF₂ group. This signal will be split into a triplet by the adjacent two protons. The chemical shift will be characteristic of a difluoromethyl group in an aliphatic chain.[17][18][19]

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms, with their chemical shifts influenced by the attached functional groups (sulfonyl chloride and difluoro).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds, including halogenated compounds.[20][21][22][23][24] For this compound, a suitable GC column (e.g., a non-polar or medium-polarity column) would be used for separation. The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and SO₂.

Reactivity and Safety

This compound is expected to be a reactive compound, characteristic of sulfonyl chlorides. It is likely to be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid.[4] It will react with nucleophiles such as amines to form sulfonamides and with alcohols to form sulfonate esters.

The compound is classified as corrosive and is expected to cause severe skin burns and eye damage.[2][3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[4]

Signaling Pathways

There is currently no information available in the scientific literature linking this compound to any specific signaling pathways. Its primary utility in a drug development context would likely be as a synthetic intermediate for the preparation of more complex molecules with potential biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1314907-49-7 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 6. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 10. EP0331864A1 - Preparation of alkanesulfonyl halides and alkanesulfonic acids - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]

- 22. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 23. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,3-Difluoropropane-1-sulfonyl chloride (CAS 1314907-49-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Difluoropropane-1-sulfonyl chloride, a fluorinated building block with significant potential in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document details the physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a reactive chemical intermediate. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 1314907-49-7[1][2][3] |

| Molecular Formula | C₃H₅ClF₂O₂S[1] |

| Molecular Weight | 178.59 g/mol [1] |

| IUPAC Name | This compound[1] |

| Appearance | Liquid (predicted) |

| Storage Temperature | -10 °C[2] |

Synthesis

A plausible synthetic pathway for this compound is outlined below. The initial step would involve the synthesis of 3,3-difluoropropyl thiocyanate from a suitable starting material like 3,3-difluoropropan-1-ol. The subsequent oxidative chlorination would yield the desired sulfonyl chloride.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Oxidative Chlorination (Analogous to 3-Fluoropropanesulfonyl Chloride Synthesis)

This protocol is adapted from the synthesis of 3-fluoropropanesulfonyl chloride and is expected to be applicable for the preparation of this compound from 3,3-difluoropropyl thiocyanate.[4]

Materials:

-

3,3-Difluoropropyl thiocyanate

-

Chlorine gas (Cl₂)

-

Glacial Acetic Acid (AcOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃) solution (for quenching)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3,3-difluoropropyl thiocyanate in a mixture of glacial acetic acid and water.

-

Cool the solution in an ice bath and bubble chlorine gas through the mixture via a gas dispersion tube with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

-

Quench any remaining chlorine by adding a saturated solution of sodium sulfite.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Reactivity and Applications in Medicinal Chemistry

This compound is a valuable electrophilic building block, primarily used for the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active molecules.

Caption: General reaction of this compound with an amine.

The resulting 3,3-difluoropropanesulfonamide moiety can be incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The gem-difluoro group at the 3-position is of particular interest as it can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an increased half-life of the drug.

-

Modulate pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons, affecting the ionization state and receptor binding of the molecule.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.

General Experimental Protocol: Sulfonamide Formation

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification reagents

Procedure:

-

Dissolve the amine in the chosen aprotic solvent in a round-bottom flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Potential Role in Modulating Signaling Pathways

While there is no direct evidence of this compound itself acting on a specific signaling pathway, the sulfonamide derivatives synthesized from it are a well-established class of compounds with diverse biological activities. Many sulfonamide-containing drugs act as inhibitors of key enzymes in various signaling pathways. For instance, certain sulfonamides are known to inhibit carbonic anhydrases, kinases, or proteases, which are crucial components of cellular signaling cascades involved in various diseases, including cancer, inflammation, and infectious diseases.

The introduction of the 3,3-difluoropropyl group via this compound could be a strategic approach to developing novel and more effective inhibitors for such targets.

Caption: General scheme of a fluorinated sulfonamide inhibiting a signaling pathway.

Safety Information

This compound is classified as a corrosive substance. It is expected to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a promising building block for the synthesis of novel fluorinated sulfonamides in drug discovery. Its ability to introduce a metabolically stable and potentially bioactivity-enhancing difluoropropyl moiety makes it a valuable tool for medicinal chemists. The synthetic and reaction protocols outlined in this guide, based on analogous and well-established chemistry, provide a solid foundation for researchers to explore the full potential of this compound in developing next-generation therapeutics. Further research into the specific applications and biological activities of its derivatives is warranted.

References

- 1. This compound | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1314907-49-7 [sigmaaldrich.com]

- 3. 1314907-49-7 | MFCD10000564 | this compound [aaronchem.com]

- 4. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 3,3-Difluoropropane-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, MS) for 3,3-Difluoropropane-1-sulfonyl chloride. Due to the limited availability of experimental spectra in the public domain, this guide focuses on predicted spectral characteristics based on the compound's structure and data from analogous molecules. It also includes generalized experimental protocols for obtaining such data and a representative synthetic workflow.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | Triplet of triplets (tt) | 1H | H-3 (CHF₂) |

| ~3.8 | Triplet (t) | 2H | H-1 (CH₂SO₂Cl) |

| ~2.5 | Quartet of triplets (qt) | 2H | H-2 (CH₂CH₂SO₂Cl) |

Note: Chemical shifts are estimations based on the strong electron-withdrawing effects of the sulfonyl chloride and difluoromethyl groups.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Splitting (¹JC-F) | Assignment |

| ~115 | Triplet (t) | C-3 (CHF₂) |

| ~55 | Singlet | C-1 (CH₂SO₂Cl) |

| ~30 | Triplet (t) | C-2 (CH₂CH₂SO₂Cl) |

Note: The carbon attached to the two fluorine atoms is expected to show a characteristic triplet splitting pattern in the ¹³C NMR spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1380 - 1340 | Strong | Asymmetric S=O stretch |

| 1190 - 1150 | Strong | Symmetric S=O stretch |

| 1150 - 1050 | Strong | C-F stretch |

| 750 - 550 | Strong | S-Cl stretch |

| 2980 - 2850 | Medium | C-H stretch |

Note: The strong absorptions corresponding to the S=O stretches are characteristic of sulfonyl chlorides.[1]

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| 178 | Moderate | [M]⁺ (with ³⁵Cl) |

| 180 | Low | [M]⁺ (with ³⁷Cl) |

| 99 | High | [SO₂Cl]⁺ |

| 79 | Moderate | [C₃H₅F₂]⁺ |

Note: The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom. The base peak is likely to be a fragment resulting from the loss of the propyl chain.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for sulfonyl chlorides and a representative synthetic method.

Synthesis of Alkyl Sulfonyl Chlorides

A common method for the synthesis of alkyl sulfonyl chlorides involves the oxidative chlorination of corresponding thiols or disulfides.

Example Protocol: Synthesis of a Sulfonyl Chloride from a Thiol

-

A solution of the corresponding thiol in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

The solution is cooled in an ice-water bath.

-

A solution of an oxidizing agent, such as chlorine in acetic acid or sulfuryl chloride, is added dropwise to the cooled thiol solution while maintaining the temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.

-

The reaction is quenched by the addition of water or a reducing agent solution (e.g., sodium bisulfite).

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by distillation or chromatography.

NMR Spectroscopy

-

Sample Preparation: A sample of the sulfonyl chloride (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc.

-

Data Acquisition: The salt plates or KBr pellet are placed in the sample holder of an FTIR spectrometer. An infrared spectrum is recorded by passing a beam of infrared light through the sample.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

General Synthetic Workflow for Sulfonyl Chlorides

Caption: General workflow for the synthesis of alkyl sulfonyl chlorides.

Spectral Analysis Workflow

Caption: Workflow for the structural elucidation of the target compound.

References

A Technical Guide to the Solubility of 3,3-Difluoropropane-1-sulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Difluoropropane-1-sulfonyl chloride. Due to the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative assessment based on the compound's chemical structure and the known properties of related sulfonyl chlorides and fluorinated compounds. Furthermore, a detailed, standardized experimental protocol for determining the solubility of this compound in organic solvents is presented to aid researchers in generating reliable data. This guide includes a template for data presentation and a visual representation of the experimental workflow to ensure methodological consistency.

Introduction

This compound (CAS Number: 1314907-49-7) is a specialized chemical intermediate with potential applications in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a reactive sulfonyl chloride group and a difluorinated alkyl chain, suggests unique chemical properties and solubility behavior.[3] Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.

Compound Profile:

Qualitative Solubility Assessment

A fundamental principle in determining solubility is "like dissolves like."[5][6] The structure of this compound contains both polar and non-polar characteristics, which will govern its interaction with different types of organic solvents.

-

Polar Sulfonyl Chloride Group: The -SO₂Cl group is highly polar and electrophilic. This suggests that the compound will be miscible with or soluble in polar aprotic solvents such as acetone, acetonitrile, tetrahydrofuran (THF), and ethyl acetate. These solvents can solvate the polar functional group without reacting with it.

-

Difluoropropane Chain: The C₃H₅F₂- chain is less polar than the sulfonyl chloride head. The presence of fluorine atoms increases the polarity of the C-F bonds but the overall alkyl chain has non-polar characteristics. This part of the molecule will favor interactions with less polar solvents. Highly fluorinated compounds can exhibit unique "fluorous" properties, showing preferential solubility in fluorinated solvents.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, THF, ethyl acetate) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate Solubility: Expected in polar protic solvents (e.g., ethanol, methanol). However, it is crucial to note that sulfonyl chlorides can react with alcohols over time to form sulfonate esters, especially at elevated temperatures or in the presence of a base.

-

Low Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, cyclohexane, toluene) due to the dominant polarity of the sulfonyl chloride group.

-

Insolubility: Expected to be very low in water, as is typical for many sulfonyl chlorides. The compound is also susceptible to hydrolysis to the corresponding sulfonic acid.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Acetonitrile | 25 | e.g., Clear solution | ||

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from the widely accepted "shake-flask" method. This method is considered reliable for measuring equilibrium solubility.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Apparatus for quantitative analysis (e.g., HPLC, GC, or UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add a fixed, accurately weighed amount of the chosen organic solvent (e.g., 10 mL) to several glass vials.

-

To each vial, add an excess amount of this compound. The goal is to have a visible amount of undissolved liquid after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach a stable concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microdroplets.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Quantitatively analyze the concentration of this compound in the filtered aliquot using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Alternatively, for a non-volatile solute in a volatile solvent, the solvent can be carefully evaporated under reduced pressure, and the mass of the remaining solute can be determined. However, given the liquid nature of the target compound, a chromatographic method is preferred.

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL or mol/L based on the determined concentration and the density of the solvent if necessary.

-

4.3. Precautions

-

Ensure all glassware is dry to prevent hydrolysis of the sulfonyl chloride.

-

Perform all operations in a well-ventilated fume hood. This compound is corrosive and should be handled with appropriate personal protective equipment.[3]

-

The purity of both the solute and the solvent must be high to obtain accurate results.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol.

Caption: A flowchart of the shake-flask method for solubility determination.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. education.com [education.com]

- 6. quora.com [quora.com]

An In-depth Technical Guide to the Stability and Storage of 3,3-Difluoropropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,3-Difluoropropane-1-sulfonyl chloride (CAS No. 1314907-49-7). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring safety in a laboratory setting.

Core Stability Profile

This compound is a reactive chemical intermediate. Its stability is primarily influenced by temperature and exposure to moisture. While specific quantitative stability data under various conditions are not extensively published, the available safety and product data provide a strong indication of its general stability characteristics. The compound is generally stable under recommended storage conditions, but susceptible to degradation, particularly through hydrolysis.

Sulfonyl chlorides, as a class, are known to react with nucleophiles. The primary degradation pathway of concern for this compound is hydrolysis upon contact with water or moist air, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is often vigorous. Thermal decomposition can also occur at elevated temperatures, releasing irritating and toxic gases such as sulfur oxides, hydrogen fluoride, and hydrogen chloride gas.[1]

Quantitative Storage and Stability Data

The following table summarizes the key storage and stability parameters for this compound based on supplier safety data sheets.

| Parameter | Value/Condition | Source |

| Storage Temperature | -10°C | |

| 2 - 8°C | [2] | |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | [1] |

| Moisture | Highly sensitive to moisture; keep away from water and moist air.[1][2] | [1][2] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines.[1] | [1] |

| Physical Form | Liquid |

Experimental Protocol: Accelerated Stability Study (Hydrolysis)

The following is a representative protocol to assess the hydrolytic stability of this compound. This method can be adapted to evaluate stability in the presence of other reagents.

Objective: To determine the rate of hydrolysis of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

HPLC system with a C18 column

-

Thermostatted reaction vessel

-

Microsyringes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution.

-

-

Reaction Setup:

-

In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C), place a known volume of pre-warmed phosphate buffer (pH 7.4).

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer with vigorous stirring. The final concentration should be suitable for HPLC analysis.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile to prevent further degradation.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

The mobile phase and detection wavelength should be optimized for the separation and quantification of this compound and its sulfonic acid degradation product.

-

A typical starting condition could be a gradient of acetonitrile and water.

-

-

Data Analysis:

-

Plot the concentration of this compound against time.

-

Determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction from the plotted data.

-

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for Handling this compound.

Signaling Pathway for Hydrolytic Degradation

The following diagram illustrates the chemical pathway for the hydrolysis of this compound.

Caption: Hydrolysis of this compound.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Moisture Control: Use dry glassware and handle under an inert atmosphere to prevent hydrolysis.

-

Spill Response: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

By following these guidelines, researchers, scientists, and drug development professionals can ensure the stability and integrity of this compound, while maintaining a safe laboratory environment.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3-Difluoropropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the molecular structure and conformational preferences of 3,3-Difluoropropane-1-sulfonyl chloride, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a comprehensive overview based on established principles of computational chemistry, incorporating data from analogous structures to predict its behavior.

Introduction

This compound (C₃H₅ClF₂O₂S) is a fluorinated organic compound featuring a sulfonyl chloride functional group. The presence of geminal fluorine atoms on the propane backbone significantly influences its electronic properties and conformational landscape. Understanding the three-dimensional structure and the relative stability of its conformers is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as a building block in drug discovery and polymer chemistry.

This guide outlines a hypothetical computational study to elucidate the structural parameters of this compound, focusing on the identification of stable conformers and the quantification of their geometric properties.

Predicted Molecular Conformation

The conformational flexibility of this compound is primarily determined by the rotation around the C1-C2 and C2-S bonds. The presence of electronegative fluorine atoms on C3 introduces stereoelectronic effects, such as the gauche effect, which can lead to a preference for specific spatial arrangements.

A relaxed scan of the potential energy surface by rotating the key dihedral angles would likely reveal two primary low-energy conformers: an anti and a gauche form. These arise from the relative orientation of the sulfonyl chloride group and the difluorinated carbon.

Conformational Analysis

The primary dihedral angle of interest is that which describes the relative position of the chlorine atom and the C2-C3 bond, which can be denoted as Cl-S-C1-C2. A second important dihedral angle is C1-C2-C3-F, which will be influenced by the well-documented gauche effect in fluorinated alkanes.

-

Anti Conformer: In this arrangement, the sulfonyl chloride group and the difluorinated end of the propane chain are positioned away from each other, minimizing steric hindrance.

-

Gauche Conformer: This conformer is characterized by a closer spatial relationship between the sulfonyl chloride and the difluorinated carbon. The stability of this form can be influenced by hyperconjugative interactions between the C-H or C-C sigma orbitals and the C-F anti-bonding orbitals.

Data Presentation: Predicted Structural Parameters

The following tables summarize the predicted quantitative data for the key bond lengths, bond angles, and dihedral angles of the anti and gauche conformers of this compound. These values are derived from a hypothetical computational study at the B3LYP/6-311+G(d,p) level of theory, informed by experimental data from similar molecules.

Table 1: Predicted Bond Lengths (Å)

| Bond | Anti Conformer | Gauche Conformer |

| S-Cl | 2.05 | 2.06 |

| S=O | 1.43 | 1.43 |

| C1-S | 1.77 | 1.77 |

| C1-C2 | 1.53 | 1.53 |

| C2-C3 | 1.52 | 1.52 |

| C3-F | 1.35 | 1.35 |

| C-H | 1.09-1.10 | 1.09-1.10 |

Table 2: Predicted Bond Angles (°)

| Angle | Anti Conformer | Gauche Conformer |

| O=S=O | 120.5 | 120.4 |

| Cl-S-O | 107.0 | 107.1 |

| Cl-S-C1 | 100.5 | 100.2 |

| S-C1-C2 | 110.0 | 109.8 |

| C1-C2-C3 | 112.0 | 111.5 |

| F-C3-F | 108.0 | 108.2 |

| H-C-H | 109.5 | 109.5 |

Table 3: Predicted Key Dihedral Angles (°) and Relative Energies

| Parameter | Anti Conformer | Gauche Conformer |

| Cl-S-C1-C2 | 180.0 | 65.0 |

| S-C1-C2-C3 | 178.0 | 175.0 |

| Relative Energy (kcal/mol) | 0.00 | 0.75 |

Based on this hypothetical data, the anti conformer is predicted to be the global minimum, with the gauche conformer being slightly higher in energy. The small energy difference suggests that both conformers are likely to be present in equilibrium at room temperature.

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

-

Initial Structure Generation: The initial 3D structure of this compound would be built using a molecular modeling program.

-

Conformational Search: A systematic conformational search would be performed by rotating the single bonds (C1-C2 and C2-S) to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers would be fully optimized without any symmetry constraints using Density Functional Theory (DFT). A suitable functional, such as B3LYP, which has been shown to be effective for organic molecules containing sulfur and halogens, would be employed.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), would be used. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on oxygen, chlorine, and fluorine, while the polarization functions (d,p) are necessary for describing the bonding in hypervalent sulfur and the strained propane backbone.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the structures are minima. These calculations would also provide the zero-point vibrational energies (ZPVE) for the correction of the relative energies.

-

Energy Analysis: The relative energies of the conformers would be calculated from their electronic energies, corrected with the ZPVE, to determine their relative populations at a given temperature.

Visualization of Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the conformational analysis of this compound.

The diagram below illustrates the relationship between the identified conformers and the key dihedral angles that define them.

A Technical Guide to 3,3-Difluoropropane-1-sulfonyl chloride for Drug Discovery Professionals

An In-depth Review of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry

Abstract

3,3-Difluoropropane-1-sulfonyl chloride (CAS No. 1314907-49-7) is a fluorinated building block of increasing interest to the pharmaceutical and agrochemical industries. The presence of the difluoropropyl moiety can impart unique physicochemical properties to lead compounds, potentially enhancing metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines a plausible synthetic pathway, and explores its potential applications in drug discovery and development.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers. The compound is typically offered in research quantities with purities generally around 97%. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |

| Sigma-Aldrich | 1314907-49-7 | C3H5ClF2O2S | Information not readily available | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |

| Aaronchem | 1314907-49-7 | C3H5ClF2O2S | Information not readily available | Not specified |

| Amadis Chemical | 1314907-49-7 | C3H5ClF2 | 97% | Up to metric ton scale |

Table 1: Commercial Suppliers of this compound [1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Weight | 178.59 g/mol | PubChem |

| Appearance | Powder or liquid | Amadis Chemical[3] |

| Storage Temperature | Store in a tightly closed container | Amadis Chemical[3] |

Table 2: Physicochemical Properties of this compound

Safety Information

This compound is classified as a corrosive substance. Appropriate personal protective equipment should be used when handling this compound.

| Hazard | GHS Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage |

Table 3: GHS Hazard Information for this compound

Proposed Synthesis Pathway

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Bromo-3,3-difluoropropane To a cooled solution of 3,3-difluoropropan-1-ol in a suitable aprotic solvent (e.g., diethyl ether), phosphorus tribromide (PBr₃) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 1-bromo-3,3-difluoropropane.

Step 2: Synthesis of 3,3-Difluoropropane-1-thiol 1-Bromo-3,3-difluoropropane is reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution. Upon completion, the mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to give 3,3-difluoropropane-1-thiol.

Step 3: Synthesis of this compound The crude 3,3-difluoropropane-1-thiol is dissolved in an appropriate solvent and subjected to oxidative chlorination. This can be achieved by bubbling chlorine gas through the solution in the presence of water. The reaction is typically exothermic and requires careful temperature control. After the reaction is complete, the product is isolated by extraction, followed by purification, for instance, by distillation under reduced pressure, to afford this compound.

Role in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties of a molecule. The difluoromethyl group, in particular, is often used as a bioisostere for a hydroxyl or thiol group, and can also influence the acidity of nearby protons.

This compound serves as a valuable building block for introducing the 3,3-difluoropropylsulfonyl moiety into a target molecule. The sulfonyl chloride functional group is highly reactive towards nucleophiles, particularly amines, leading to the formation of stable sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities.

The likely workflow for utilizing this reagent in a drug discovery program is depicted below.

Figure 2: Drug discovery workflow using the title compound.

By reacting this compound with a library of amine-containing compounds, medicinal chemists can rapidly generate a diverse set of sulfonamide derivatives. These derivatives can then be screened for biological activity. The 3,3-difluoropropyl group can contribute to improved pharmacokinetic and pharmacodynamic properties of the final compounds, such as:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life in the body.

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improved Membrane Permeability: The lipophilicity of the difluoroalkyl chain can enhance the ability of the molecule to cross cell membranes.

Conclusion

This compound is a commercially available and valuable reagent for the synthesis of novel sulfonamides for potential use in drug discovery and development. Its ability to introduce the 3,3-difluoropropylsulfonyl moiety offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds and explore new chemical space. While a detailed experimental protocol for its synthesis is not publicly documented, a plausible synthetic route can be devised from readily available starting materials. The continued exploration of fluorinated building blocks like this compound is expected to contribute significantly to the discovery of new and improved therapeutics.

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3,3-Difluoropropane-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for 3,3-Difluoropropane-1-sulfonyl chloride (CAS No. 1314907-49-7), a reactive chemical intermediate. The following sections detail the material's hazards, proper handling procedures, and safe disposal methods to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C3H5ClF2O2S | PubChem[1] |

| Molecular Weight | 178.59 g/mol | PubChem[1] |

| CAS Number | 1314907-49-7 | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich |

| Storage Temperature | -10°C | Sigma-Aldrich |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

Source: PubChem, Sigma-Aldrich[1]

Signal Word: Danger

Safety and Handling Protocols

Due to its corrosive nature and reactivity, particularly with water, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the use of appropriate personal protective equipment.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and appropriate footwear. |

| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible.[2]

-

Inert Atmosphere: Due to its reactivity with moisture, handle and store this compound under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Moisture Avoidance: Keep the container tightly closed and avoid contact with water or moist air, as it reacts violently with water to liberate toxic gas.[2]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling.[2]

Storage

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is -10°C. Keep containers tightly sealed and protected from moisture.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a safe workflow for handling this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Reactivity and Incompatibilities

Understanding the reactivity of this compound is crucial for preventing hazardous situations.

-

Water: Reacts violently with water, liberating toxic gases.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[2]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[2]

Potential Hazardous Reaction Pathways

The following diagram illustrates the potential hazardous reactions and decomposition pathways of this compound.

Caption: Hazardous reactions of this compound.

First Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, dry material and place it in a suitable container for disposal. Do not use combustible materials, such as sawdust. Avoid runoff into storm sewers and ditches which lead to waterways.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][3][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Contact a licensed professional waste disposal service to dispose of this material.

References

An In-depth Technical Guide to the Potential Applications of 3,3-Difluoropropane-1-sulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 3,3-difluoropropane-1-sulfonyl chloride as a versatile reagent in organic synthesis. While specific literature on this compound is limited, its structural features suggest significant utility in the introduction of the 3,3-difluoropropyl moiety into a variety of organic molecules. This difluorinated motif is of growing interest in medicinal chemistry due to its ability to modulate the physicochemical properties of lead compounds, such as lipophilicity and metabolic stability.

This guide provides a plausible synthetic route for this compound and details its expected reactivity with common nucleophiles, offering detailed hypothetical experimental protocols for the synthesis of novel sulfonamides and sulfonate esters. The information presented herein is based on established principles of sulfonyl chloride chemistry and data from analogous fluorinated compounds, providing a solid foundation for researchers to explore the synthetic potential of this promising building block.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₃H₅ClF₂O₂S[1] |

| Molecular Weight | 178.59 g/mol [1] |

| CAS Number | 1314907-49-7[1] |

| Appearance | Expected to be a liquid[2] |

| Safety | Causes severe skin burns and eye damage[3] |

Synthesis of this compound

A plausible and practical multi-step synthesis of this compound can be envisioned starting from the commercially available 3,3-difluoropropan-1-ol. The proposed synthetic pathway involves the conversion of the alcohol to a bromide, followed by displacement with sulfite and subsequent chlorination.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,3-Difluoropropyl bromide

To a solution of 3,3-difluoropropan-1-ol (10.0 g, 104 mmol) in anhydrous diethyl ether (200 mL) at 0 °C under a nitrogen atmosphere, phosphorus tribromide (14.1 g, 52.0 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured onto ice water and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford 3,3-difluoropropyl bromide, which can be purified by distillation.

Step 2: Synthesis of Sodium 3,3-difluoropropane-1-sulfonate

A mixture of 3,3-difluoropropyl bromide (10.0 g, 63.7 mmol) and sodium sulfite (9.6 g, 76.4 mmol) in water (100 mL) is heated at reflux for 24 hours. The reaction mixture is cooled to room temperature and the volume is reduced by approximately half under reduced pressure. The resulting solution is cooled in an ice bath to precipitate the product. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield sodium 3,3-difluoropropane-1-sulfonate.

Step 3: Synthesis of this compound

To a suspension of sodium 3,3-difluoropropane-1-sulfonate (10.0 g, 53.7 mmol) in anhydrous dichloromethane (100 mL), thionyl chloride (9.6 g, 80.6 mmol) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 4 hours and then heated to reflux for 2 hours. The reaction is monitored by TLC for the consumption of the starting material. After completion, the reaction mixture is cooled to room temperature and the solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified by vacuum distillation to give this compound.

Potential Applications in Organic Synthesis

This compound is an excellent electrophile and is expected to react readily with a variety of nucleophiles to introduce the 3,3-difluoropropylsulfonyl group. The primary applications lie in the synthesis of sulfonamides and sulfonate esters, which are important scaffolds in medicinal chemistry and materials science.

Synthesis of 3,3-Difluoropropanesulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base is expected to provide the corresponding sulfonamides in good yields. These compounds are of significant interest as potential bioactive molecules.

To a solution of aniline (1.0 g, 10.7 mmol) and pyridine (1.27 g, 16.1 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, a solution of this compound (2.1 g, 11.8 mmol) in anhydrous dichloromethane (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenyl-3,3-difluoropropane-1-sulfonamide.

The following table summarizes typical yields for the synthesis of sulfonamides from various aliphatic sulfonyl chlorides and amines, providing an indication of the expected efficiency of similar reactions with this compound.

| Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) |

| Methanesulfonyl chloride | Aniline | Pyridine | CH₂Cl₂ | 4 | 95 |

| Ethanesulfonyl chloride | Benzylamine | Et₃N | THF | 6 | 92 |

| Propanesulfonyl chloride | Morpholine | Pyridine | CH₂Cl₂ | 5 | 90 |

| Butanesulfonyl chloride | Piperidine | Et₃N | Dichloromethane | 8 | 88 |

Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.

For a structurally similar compound, N-phenylmethanesulfonamide, the following spectroscopic data is typical:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H, NH), 7.40-7.20 (m, 5H, Ar-H), 3.05 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 137.5, 129.5, 125.0, 121.0, 40.0.

-

IR (KBr, cm⁻¹): 3270 (N-H), 1325, 1150 (SO₂).

Synthesis of 3,3-Difluoropropanesulfonate Esters

The reaction of this compound with alcohols or phenols in the presence of a base is expected to yield the corresponding sulfonate esters. These compounds can serve as intermediates in further synthetic transformations or possess interesting biological activities themselves.

To a solution of phenol (1.0 g, 10.6 mmol) and triethylamine (1.61 g, 15.9 mmol) in anhydrous tetrahydrofuran (50 mL) at 0 °C, a solution of this compound (2.0 g, 11.2 mmol) in anhydrous tetrahydrofuran (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford phenyl 3,3-difluoropropane-1-sulfonate.[4]

The following table presents typical yields for the synthesis of sulfonate esters from various aliphatic sulfonyl chlorides and alcohols/phenols.

| Sulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Time (h) | Yield (%) |

| Methanesulfonyl chloride | Phenol | Pyridine | CH₂Cl₂ | 8 | 92 |

| Ethanesulfonyl chloride | Ethanol | Et₃N | THF | 10 | 88 |

| Propanesulfonyl chloride | Benzyl alcohol | Pyridine | CH₂Cl₂ | 12 | 85 |

| Butanesulfonyl chloride | 4-Nitrophenol | Et₃N | Dichloromethane | 12 | 90 |

Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.

For a structurally similar compound, phenyl methanesulfonate, the following spectroscopic data is characteristic:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.20 (m, 5H, Ar-H), 3.15 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 149.0, 129.8, 127.0, 122.0, 38.0.

-

IR (KBr, cm⁻¹): 1370, 1180 (SO₂).

Conclusion

This compound represents a valuable, yet underexplored, building block for the introduction of the 3,3-difluoropropylsulfonyl moiety into organic molecules. Its synthesis from readily available starting materials appears feasible, and its reactivity is predicted to be robust for the formation of a diverse range of sulfonamides and sulfonate esters. The detailed hypothetical protocols and representative data provided in this guide are intended to serve as a strong starting point for researchers to unlock the full synthetic potential of this versatile reagent in the development of new pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully characterize its reactivity and expand its applications in organic synthesis.

References

Methodological & Application

Application Notes and Protocols for 3,3-Difluoropropane-1-sulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropropane-1-sulfonyl chloride is a valuable fluorinated building block in medicinal chemistry. The introduction of fluorine atoms into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. The difluoromethyl group, in particular, can act as a bioisostere for other functional groups and contribute to improved potency and selectivity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of metallo-β-lactamase inhibitors.

The sulfonamide functional group, readily synthesized from sulfonyl chlorides and amines, is a key pharmacophore in a wide range of therapeutic agents.[1] Compounds incorporating a sulfonamide moiety have shown diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅ClF₂O₂S | [2] |

| Molecular Weight | 178.59 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1314907-49-7 | [2] |

| Appearance | Liquid | [3] |

| Storage Temperature | -10 °C | [3] |

Applications in Medicinal Chemistry: Metallo-β-Lactamase Inhibitors

A significant application of sulfonamide-containing compounds is in the development of inhibitors for metallo-β-lactamases (MBLs).[4] MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[5] The inhibition of MBLs can restore the efficacy of these antibiotics against resistant bacterial strains.[6]

The sulfonamide group has been shown to be a key zinc-binding pharmacophore in the active site of MBLs, such as New Delhi metallo-β-lactamase-1 (NDM-1).[7] The nitrogen atoms of the sulfonamide can coordinate with the zinc ions in the enzyme's active site, leading to inhibition of its hydrolytic activity.[6]

Logical Workflow for MBL Inhibitor Development

Caption: Workflow of MBL inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of this compound

While a specific published protocol for this compound was not identified in the search, a general and robust method for the synthesis of sulfonyl chlorides from thiols via oxidation can be adapted.[8][9]

Reaction:

R-SH + Oxidizing Agent/Chlorine Source → R-SO₂Cl

Materials:

-

3,3-difluoropropane-1-thiol

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile

-

Water

-

Petroleum ether

-

1% HCl (aqueous)

-

Sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Prepare a 4:1 (v/v) mixture of acetonitrile and water.

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3,3-difluoropropane-1-thiol in the acetonitrile/water mixture.

-

Slowly add trichloroisocyanuric acid portion-wise to the stirring solution, ensuring the temperature is maintained at or below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Remove the precipitated cyanuric acid by filtration and wash the solid with ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure, keeping the bath temperature below 30 °C to minimize hydrolysis of the product.

-

Dissolve the crude product in petroleum ether and wash with cold 1% aqueous HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[10]

Protocol 2: General Synthesis of 3,3-Difluoropropanesulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Reaction:

CHF₂(CH₂)₂SO₂Cl + R¹R²NH → CHF₂(CH₂)₂SO₂NR¹R² + HCl

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware

Procedure:

-